1-Methoxy-2-(3-methylbut-1-yn-1-yl)benzene
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Overview
Description
1-Methoxy-2-(3-methylbut-1-yn-1-yl)benzene is an organic compound with a unique structure that includes a methoxy group and a 3-methylbut-1-yn-1-yl substituent attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-2-(3-methylbut-1-yn-1-yl)benzene typically involves the alkylation of a methoxybenzene derivative with a suitable alkyne. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst under basic conditions . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases like triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-2-(3-methylbut-1-yn-1-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
1-Methoxy-2-(3-methylbut-1-yn-1-yl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and interaction with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-(3-methylbut-1-yn-1-yl)benzene involves its interaction with molecular targets such as enzymes or receptors. The methoxy and alkyne groups can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar structure with a prop-2-yn-1-yloxy group instead of a 3-methylbut-1-yn-1-yl group.
(3-Methyl-3-buten-1-yn-1-yl)benzene: Contains a similar alkyne group but lacks the methoxy substituent.
Uniqueness
1-Methoxy-2-(3-methylbut-1-yn-1-yl)benzene is unique due to the presence of both a methoxy group and a 3-methylbut-1-yn-1-yl group on the benzene ring. This combination of functional groups imparts distinctive chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
104971-13-3 |
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Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-methoxy-2-(3-methylbut-1-ynyl)benzene |
InChI |
InChI=1S/C12H14O/c1-10(2)8-9-11-6-4-5-7-12(11)13-3/h4-7,10H,1-3H3 |
InChI Key |
KQJZYJZEMXALJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C#CC1=CC=CC=C1OC |
Origin of Product |
United States |
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